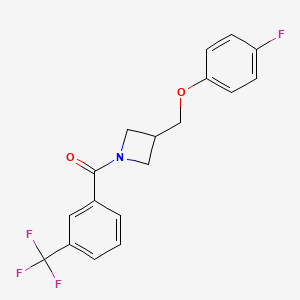

(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Description

Properties

IUPAC Name |

[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F4NO2/c19-15-4-6-16(7-5-15)25-11-12-9-23(10-12)17(24)13-2-1-3-14(8-13)18(20,21)22/h1-8,12H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSPHIHTVWEZRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors under basic conditions.

Introduction of the Fluorophenoxy Group: This step often involves nucleophilic substitution reactions where a fluorophenol derivative reacts with a suitable leaving group attached to the azetidine ring.

Attachment of the Trifluoromethylphenyl Group: This can be achieved through cross-coupling reactions such as Suzuki-Miyaura coupling, where a trifluoromethylphenyl boronic acid reacts with a halogenated intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge connecting the azetidine and phenyl rings.

Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol under suitable conditions.

Substitution: The aromatic rings, especially the fluorophenoxy group, can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitrating mixtures (HNO₃/H₂SO₄).

Major Products

Oxidation: Products may include ketones or carboxylic acids depending on the extent of oxidation.

Reduction: Alcohols or amines, depending on the specific functional groups reduced.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .

Biology and Medicine

The compound’s fluorinated groups and azetidine ring suggest potential biological activity, including enzyme inhibition or receptor binding. Research may focus on its use as a lead compound in drug discovery, particularly for conditions where fluorinated drugs have shown efficacy .

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation. Its incorporation into polymers or coatings could impart desirable characteristics for various applications .

Mechanism of Action

The mechanism of action for (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone would depend on its specific biological target. Generally, compounds with similar structures may act by binding to active sites of enzymes or receptors, thereby inhibiting their function. The fluorinated groups can enhance binding affinity and selectivity by interacting with hydrophobic pockets within the target protein .

Comparison with Similar Compounds

Similar Compounds

(3-(Trifluoromethyl)phenyl)methanone: Lacks the azetidine and fluorophenoxy groups, potentially resulting in different biological activity.

(4-Fluorophenoxy)methyl azetidine: Similar but without the trifluoromethylphenyl group, which may affect its chemical reactivity and biological properties.

Uniqueness

The combination of the azetidine ring, fluorophenoxy group, and trifluoromethylphenyl moiety in (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone makes it unique. This structure allows for specific interactions in biological systems and provides a versatile scaffold for further chemical modifications .

Biological Activity

The compound (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

where:

- Azetidin-1-yl represents a cyclic amine structure.

- 4-Fluorophenoxy and trifluoromethyl groups are significant for enhancing the compound's lipophilicity and biological activity.

Antiproliferative Effects

Recent studies have demonstrated that similar compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related azetidinone was tested in the MCF-7 breast cancer cell line, showing IC50 values ranging from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4) . The compound's mechanism appears to involve inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Table 1: Antiproliferative Activity in Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 9q | MDA-MB-231 | 23-33 | Tubulin destabilization |

| CA-4 | MCF-7 | 3.9 | Tubulin polymerization inhibition |

The primary mechanism by which this class of compounds exerts its biological effects is through interaction with the microtubule dynamics within cells. Specifically, they bind to the colchicine site on tubulin, inhibiting its polymerization. This results in disrupted mitotic spindle formation during cell division, ultimately leading to apoptosis in cancer cells .

Case Studies

- Study on MCF-7 Cells : In a study evaluating various azetidinone derivatives, it was found that compound 9q significantly arrested MCF-7 cells in the G2/M phase of the cell cycle. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment, confirming its potential as an antitumor agent .

- Tubulin Interaction Studies : A detailed examination using confocal microscopy revealed that treatment with similar azetidinones resulted in altered microtubule organization, further supporting their role as microtubule inhibitors .

Pharmacological Applications

The potential applications of this compound extend beyond cancer therapy. Its structural characteristics make it a candidate for further development as a therapeutic agent in various diseases where microtubule dynamics play a critical role.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: Synthesis typically involves multi-step routes, such as nucleophilic substitution to introduce the fluorophenoxy group and coupling reactions for azetidine ring formation. Key steps include:

- Fluorination: Use of fluorinating agents (e.g., DAST) to introduce the trifluoromethyl group.

- Coupling Reactions: Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling for azetidine-phenyl linkage .

- Optimization: Adjust reaction parameters (temperature, solvent polarity) and employ continuous flow reactors to enhance reproducibility and scale-up potential .

Purity (>95%) is achieved via column chromatography or preparative HPLC, monitored by TLC or LC-MS .

Q. Which spectroscopic methods are most effective for structural characterization?

- Methodological Answer:

- 1H/13C NMR: Assign signals for azetidine protons (δ 3.5–4.5 ppm) and trifluoromethyl groups (19F NMR at δ -60 to -70 ppm) .

- HRMS: Confirm molecular ion ([M+H]+) and isotopic patterns for fluorine .

- X-ray Crystallography: Resolve stereochemistry and bond angles, critical for confirming the azetidine ring conformation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different assays?

- Methodological Answer: Contradictions often arise from assay-specific variables:

- Cell Line Variability: Use standardized cell lines (e.g., HEK293 or HepG2) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Solvent Effects: Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Data Normalization: Include positive controls (e.g., known kinase inhibitors for enzyme assays) and apply statistical rigor (e.g., Z’-factor validation) .

Q. What in silico strategies predict target interactions and binding affinities?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GPCRs or kinases. Focus on the azetidine’s nitrogen and trifluoromethyl group’s hydrophobic pockets .

- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess binding stability, particularly for fluorine’s electrostatic contributions .

- QSAR Models: Train models using PubChem BioAssay data (e.g., AID 1495) to correlate substituent effects with activity .

Q. What challenges arise in pharmacokinetic (PK) studies, and how can isotope labeling address them?

- Methodological Answer:

- Metabolic Stability: Fluorine’s electron-withdrawing effects may reduce hepatic clearance but increase plasma protein binding. Use microsomal assays (human/rat) with LC-MS/MS quantification .

- Isotope Labeling: Synthesize 18F- or 19F-labeled analogs for PET imaging or tracking metabolites via 19F NMR (≥400 MHz sensitivity) .

- BBB Penetration: Assess logP values (aim for 2–3) and P-gp efflux ratios using MDCK-MDR1 cells .

Data Contradiction Analysis

Key Research Considerations

- Fluorine’s Role: The 4-fluorophenoxy and trifluoromethyl groups enhance metabolic stability and target binding via hydrophobic and dipole interactions .

- Azetidine Rigidity: The four-membered ring’s strain influences conformation; compare with piperidine analogs to assess flexibility-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.